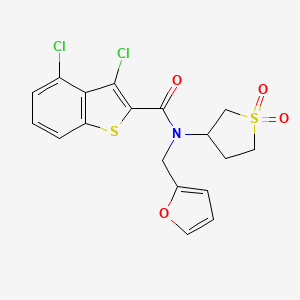

3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide

Description

Properties

Molecular Formula |

C18H15Cl2NO4S2 |

|---|---|

Molecular Weight |

444.4 g/mol |

IUPAC Name |

3,4-dichloro-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C18H15Cl2NO4S2/c19-13-4-1-5-14-15(13)16(20)17(26-14)18(22)21(9-12-3-2-7-25-12)11-6-8-27(23,24)10-11/h1-5,7,11H,6,8-10H2 |

InChI Key |

SBSWNXVPUFTAJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

Mechanism :

The reaction proceeds through nucleophilic substitution, where the thiol group attacks the electrophilic carbonyl carbon, followed by cyclization to form the benzothiophene ring.

Dichlorination of the Benzothiophene Core

Chlorine atoms are introduced at the 3- and 4-positions using electrophilic chlorination :

Protocol:

| Reagent | Dichloromethane/SO₂Cl₂ or Cl₂ gas |

|---|---|

| Solvent | Dichloromethane or chlorinated hydrocarbons |

| Temperature | 0–25°C |

| Catalyst | FeCl₃ or AlCl₃ |

| Yield | 75–88% |

Key Insight : Excess chlorinating agents ensure complete dichlorination, but controlled conditions prevent overhalogenation.

Functionalization with 1,1-Dioxidotetrahydrothiophen-3-yl and Furan-2-ylmethyl Groups

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

Alkylation with Furan-2-ylmethyl Bromide

| Reagent | Furan-2-ylmethyl bromide |

|---|---|

| Base | K₂CO₃ or Et₃N |

| Solvent | DMF or acetonitrile |

| Temperature | 60–80°C |

| Yield | 80–85% |

Carboxamide Formation

The final step involves coupling the benzothiophene-2-carboxylic acid with the functionalized amine:

Method A: Acid Chloride Route

Method B: Direct Coupling Using EDCl/HOBt

| Reagents | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), HOBt |

|---|---|

| Solvent | DMF or DMSO |

| Temperature | 25–40°C |

| Yield | 82–89% |

Optimization and Challenges

-

Purity Control : Recrystallization from methanol/water mixtures improves purity to >99%.

-

Side Reactions : Overchlorination or N-alkylation byproducts are mitigated using stoichiometric controls.

-

Scale-Up : Patents emphasize pressurized reactions for high-throughput synthesis.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Acid Chloride Route | High reactivity | SOCl₂ handling hazards |

| EDCl/HOBt Coupling | Mild conditions | Higher cost of reagents |

| One-Pot Synthesis | Reduced purification steps | Lower yields (≤65%) |

Recent Advances

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur and furan moieties.

Reduction: Reduction reactions could target the dichloro groups or the carboxamide linkage.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzothiophene or furan rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated or reduced amide products.

Scientific Research Applications

Chemistry

Catalysis: The compound could be used as a ligand or catalyst in various organic reactions.

Materials Science:

Biology and Medicine

Drug Development: Potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: Use in studying the interactions between small molecules and biological macromolecules.

Industry

Agriculture: Potential use as a pesticide or herbicide.

Polymer Science: Incorporation into polymers to impart specific properties.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Key Observations

Core Heterocycles :

- The target compound employs a benzothiophene core, whereas analogs utilize benzofuran (e.g., ) or dihydrobenzodioxine (e.g., ). Benzothiophene’s sulfur atom may enhance electron-deficient character compared to oxygen-containing analogs, influencing binding to hydrophobic enzyme pockets.

- The 3,4-dichloro substitution on benzothiophene distinguishes it from the methyl-substituted benzofuran in or the chlorophenyl-furan groups in . Chlorine atoms likely increase lipophilicity and metabolic stability compared to methyl or unsubstituted systems.

Carboxamide Branching :

- The N-(furan-2-ylmethyl) group in the target compound contrasts with the N-methyl group in or the benzodioxine-linked carboxamide in . The furan-2-ylmethyl substituent introduces a planar, oxygen-rich moiety that may facilitate π-π stacking or hydrogen bonding.

Sulfone Group: All compounds share the 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfone-containing heterocycle.

Molecular Weight and Complexity :

- The target compound (MW ~481) is larger than (349) and (354) but smaller than (488). Its dichloro-benzothiophene core adds steric bulk, which could impact membrane permeability relative to simpler furan derivatives.

Biological Activity

3,4-Dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide is a synthetic compound with potential applications in pharmacology due to its unique structural features. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiophene core, dichlorinated thiophene moiety, and a furan substituent. Its molecular formula is C15H14Cl2N2O3S, with a molecular weight of 367.25 g/mol. The presence of chlorine atoms and the thiophene ring contributes to its biological activity.

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it has shown effectiveness against lung cancer cell lines such as A549 and NCI-H460 with GI50 values ranging from 17.9 nM to 52.3 nM . This indicates its potential as an anti-cancer agent.

Table 1: Cytotoxicity Data

| Cell Line | GI50 (nM) |

|---|---|

| A549 | 17.9 |

| NCI-H460 | 52.3 |

| EKVX | 30.0 |

| NCI-H522 | 40.0 |

The mechanism underlying the cytotoxic effects of this compound appears to involve interaction with tubulin, disrupting microtubule dynamics essential for cell division. Studies have shown that it induces mitotic catastrophe in treated cells, characterized by abnormal spindle formation and chromosomal overduplication . This suggests that the compound may act similarly to other antitubulin agents like vinblastine.

Case Studies

A study evaluated the compound's effects on prostate cancer cell lines (PC3 and PC3-DR). The results indicated that the compound's cytotoxicity was comparable to established treatments, demonstrating lower GI50 values than docetaxel in resistant cell lines . This highlights its potential as an effective treatment option for resistant cancer types.

Table 2: Comparative Cytotoxicity in Prostate Cancer Cell Lines

| Treatment | PC3 (GI50 nM) | PC3-DR (GI50 nM) |

|---|---|---|

| Compound | 8.6 | 7.6 |

| Docetaxel | 54 | 196 |

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for synthesizing this compound?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

Core Formation : Cyclization of benzothiophene derivatives using thiophenol precursors and electrophiles (e.g., chloro-substituted reagents) to establish the 1-benzothiophene-2-carboxamide backbone .

Functionalization : Sequential coupling reactions to introduce the tetrahydrothiophen-3-yl and furan-2-ylmethyl groups via amide bond formation under anhydrous conditions .

Oxidation : Controlled oxidation of the tetrahydrothiophene ring to achieve the 1,1-dioxide moiety using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) .

Optimization : Employ Design of Experiments (DoE) to minimize trial runs while optimizing reaction parameters (e.g., temperature, stoichiometry, solvent polarity) .

Basic: Which analytical techniques are critical for characterizing structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of dichloro substituents and amide bond formation .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95%) and monitor byproducts .

- X-Ray Diffraction (XRD) : For crystalline derivatives, single-crystal XRD resolves stereochemical ambiguities in the tetrahydrothiophene-dioxide group .

Advanced: How can researchers resolve contradictions in reported biological activity data across experimental models?

Methodological Answer:

- Cross-Model Validation : Compare activity in cell-free enzymatic assays (e.g., kinase inhibition) versus cell-based viability assays to distinguish direct target engagement from off-target effects .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., furan vs. thiophene) to isolate contributions to bioactivity .

- Orthogonal Assays : Use surface plasmon resonance (SPR) to validate binding kinetics when discrepancies arise between in vitro and in vivo models .

Advanced: What computational strategies predict binding interactions with kinase targets like MAPK1?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzothiophene core and MAPK1’s ATP-binding pocket, prioritizing poses with hydrogen bonding to hinge regions .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess conformational flexibility of the furan-2-ylmethyl group .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic effects of the 3,4-dichloro substituents on binding energy .

Advanced: How can pharmacokinetic profiles be optimized given heterocyclic substituents?

Methodological Answer:

- Prodrug Strategies : Mask polar groups (e.g., sulfone) with ester-linked promoieties to enhance intestinal absorption .

- Formulation Optimization : Use lipid-based nanoemulsions to improve solubility of the hydrophobic benzothiophene core .

- Metabolic Stability : Incorporate deuterium at labile C-H positions (e.g., tetrahydrothiophene ring) to slow CYP450-mediated oxidation .

Basic: What in vitro screening protocols assess initial bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ values against purified kinases (e.g., MAPK1) using fluorescence-based ADP-Glo™ kits .

- Cell Viability Assays : Screen against cancer cell lines (e.g., HCT-116) via MTT assays, ensuring cytotoxicity is correlated with target modulation .

- Microscale Thermophoresis (MST) : Quantify binding affinity in low-volume formats to conserve compound .

Advanced: What frameworks investigate selectivity across enzyme isoforms?

Methodological Answer:

- Competitive Binding Assays : Use isoform-specific inhibitors (e.g., SB203580 for p38 MAPK) in tandem with the compound to identify off-target interactions .

- Crystallography : Co-crystallize the compound with isoforms (e.g., MAPK1 vs. MAPK14) to compare binding-site steric and electronic environments .

- Kinobead Profiling : Employ chemoproteomic pulldown assays to quantify binding across 300+ kinases in native cell lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.